Bombolitin I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

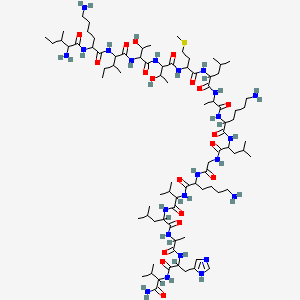

Structure

2D Structure

Properties

CAS No. |

95648-97-8 |

|---|---|

Molecular Formula |

C85H155N23O19S |

Molecular Weight |

1835.4 g/mol |

IUPAC Name |

6-amino-2-[[2-[[2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide |

InChI |

InChI=1S/C85H155N23O19S/c1-20-48(13)64(89)81(123)98-57(30-24-27-34-88)77(119)106-67(49(14)21-2)83(125)107-69(53(18)110)85(127)108-68(52(17)109)84(126)99-58(31-35-128-19)75(117)102-60(37-44(5)6)78(120)94-50(15)71(113)97-56(29-23-26-33-87)74(116)101-59(36-43(3)4)73(115)92-41-63(111)96-55(28-22-25-32-86)76(118)105-66(47(11)12)82(124)103-61(38-45(7)8)79(121)95-51(16)72(114)100-62(39-54-40-91-42-93-54)80(122)104-65(46(9)10)70(90)112/h40,42-53,55-62,64-69,109-110H,20-39,41,86-89H2,1-19H3,(H2,90,112)(H,91,93)(H,92,115)(H,94,120)(H,95,121)(H,96,111)(H,97,113)(H,98,123)(H,99,126)(H,100,114)(H,101,116)(H,102,117)(H,103,124)(H,104,122)(H,105,118)(H,106,119)(H,107,125)(H,108,127) |

InChI Key |

XRHPHXFRCMOODX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Bombolitin I: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombolitin I is a cationic, amphipathic peptide discovered in the venom of bumblebees. As a member of the bombolitin family of peptides, it exhibits a range of biological activities, most notably the degranulation of mast cells, hemolytic activity, and the stimulation of phospholipase A2. These properties make it a subject of interest for research into inflammatory processes, antimicrobial peptide development, and drug delivery systems. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols for its characterization, and an elucidation of its proposed signaling pathway in mast cells. All quantitative data are presented in structured tables for clarity and comparative analysis.

Discovery and Physicochemical Properties

This compound was first identified as part of a family of five structurally related heptadecapeptides isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] These peptides are characterized by a high content of hydrophobic amino acids and a cationic nature. A bombolitin isolated from the venom of Bombus ignitus was found to be a mature peptide of 1.99 kDa with 18 amino acid residues.[3]

Amino Acid Sequence and Molecular Weight

The primary structure of this compound was determined through amino acid analysis and sequencing.

| Property | Value | Reference |

| Amino Acid Sequence | Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 | [1][2] |

| Molecular Weight (Calculated) | ~1881.3 Da | |

| Charge at pH 7.4 (Estimated) | +3 |

Isolation and Purification from Bumblebee Venom

The isolation of this compound from crude bumblebee venom is typically achieved through a multi-step chromatographic process. The general workflow involves initial fractionation by gel filtration followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Isolation and Purification

The following protocol is a generalized procedure based on methods used for the purification of venom peptides.

2.1.1. Materials

-

Crude bumblebee venom

-

Sephadex G-50 (or similar gel filtration medium)

-

Acetic acid (0.05 N)

-

Reversed-phase C18 HPLC column (preparative or semi-preparative)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

HPLC system with UV detector

-

Lyophilizer

2.1.2. Procedure

-

Venom Extraction: Crude venom is obtained from bumblebees, typically through electrical stimulation.

-

Gel Permeation Chromatography:

-

Dissolve the crude venom in 0.05 N acetic acid.

-

Apply the dissolved venom to a Sephadex G-50 column equilibrated with the same solvent.

-

Elute the venom components with 0.05 N acetic acid at a constant flow rate (e.g., 16 ml/h).

-

Monitor the elution profile by measuring the absorbance at 280 nm.

-

Collect fractions and pool those corresponding to the low molecular weight peptides, including bombolitins.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Lyophilize the pooled fractions from the gel filtration step.

-

Dissolve the lyophilized material in Mobile Phase A.

-

Inject the sample onto a C18 RP-HPLC column.

-

Elute the peptides using a linear gradient of Mobile Phase B (e.g., 0% to 80% acetonitrile over 40-60 minutes) at a flow rate of approximately 1 mL/min for an analytical-scale separation, which can be scaled up for preparative purification.

-

Monitor the elution at 214 nm and 280 nm.

-

Collect the peaks corresponding to this compound.

-

-

Purity Verification and Characterization:

-

Assess the purity of the collected fractions using analytical RP-HPLC.

-

Confirm the molecular weight of the purified peptide using mass spectrometry.

-

Verify the amino acid sequence through Edman degradation or tandem mass spectrometry.

-

Biological Activities and Quantitative Data

This compound exhibits several potent biological activities, primarily related to its interaction with cell membranes.

| Biological Activity | ED50 / Threshold Dose | Reference |

| Mast Cell Degranulation | Threshold: 0.5-2.5 µg/ml | |

| Hemolysis (Guinea Pig Erythrocytes) | ED50 for Bombolitin V: 0.7 µg/ml (4 x 10-7 M) | |

| Stimulation of Phospholipase A2 | Threshold: 0.5-2.5 µg/ml |

Note: Specific ED50 values for this compound are not always individually reported in the initial discovery papers, with data often presented for the bombolitin family or a representative member like Bombolitin V.

Experimental Protocols for Biological Assays

Mast Cell Degranulation Assay

This assay measures the ability of this compound to induce the release of inflammatory mediators from mast cells.

4.1.1. Materials

-

Rat peritoneal mast cells or a suitable mast cell line (e.g., RBL-2H3)

-

Tyrode's buffer

-

This compound solutions of varying concentrations

-

Compound 48/80 (positive control)

-

Triton X-100 (for total mediator release)

-

β-hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

-

96-well microtiter plate

-

Spectrophotometer

4.1.2. Procedure

-

Isolate and wash mast cells, then resuspend in Tyrode's buffer to a concentration of approximately 5 x 105 cells/ml.

-

Add the cell suspension to the wells of a 96-well plate.

-

Add varying concentrations of this compound, Tyrode's buffer (negative control), Compound 48/80 (positive control), and Triton X-100 (for total release) to the respective wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new plate.

-

Add the β-hexosaminidase substrate to each well and incubate at 37°C.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of degranulation relative to the total release induced by Triton X-100.

Hemolytic Activity Assay

This assay determines the ability of this compound to lyse red blood cells.

4.2.1. Materials

-

Freshly drawn red blood cells (e.g., from guinea pig or human)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound solutions of varying concentrations

-

Triton X-100 (1% v/v) or distilled water (positive control)

-

96-well microtiter plate

-

Spectrophotometer

4.2.2. Procedure

-

Wash the red blood cells with PBS by repeated centrifugation and resuspension until the supernatant is clear.

-

Prepare a 2% (v/v) suspension of the washed red blood cells in PBS.

-

Add the red blood cell suspension to the wells of a 96-well plate.

-

Add varying concentrations of this compound, PBS (negative control), and Triton X-100 (positive control) to the respective wells.

-

Incubate the plate at 37°C for 1 hour with gentle shaking.

-

Centrifuge the plate to pellet intact cells and cell debris.

-

Transfer the supernatant to a new plate.

-

Measure the absorbance of the supernatant at 415 nm (hemoglobin release).

-

Calculate the percentage of hemolysis relative to the complete hemolysis induced by Triton X-100.

Proposed Signaling Pathway for Mast Cell Degranulation

Basic peptides like bombolitins are thought to induce mast cell degranulation through a receptor-mediated pathway involving the Mas-related G protein-coupled receptor X2 (MRGPRX2). Activation of this receptor is proposed to initiate a downstream signaling cascade leading to the release of inflammatory mediators.

The proposed mechanism involves the binding of this compound to MRGPRX2, which in turn activates the Gαq subunit of the associated G-protein. Activated Gαq stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This rise in cytosolic calcium is a critical signal for the fusion of granular membranes with the plasma membrane, resulting in degranulation.

Conclusion

This compound is a well-characterized peptide from bumblebee venom with significant biological activities. Its discovery and the elucidation of its properties have been facilitated by standard biochemical techniques such as chromatography and mass spectrometry. The detailed protocols provided in this guide offer a framework for the isolation and functional characterization of this compound and similar venom peptides. The proposed signaling pathway through MRGPRX2 provides a basis for further investigation into the molecular mechanisms of mast cell activation by basic secretagogues. A deeper understanding of these processes holds potential for the development of novel therapeutics targeting inflammatory and allergic responses.

References

- 1. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A surfactant bee venom fraction: separation on a newly devised constant flow rate chromatographic column and detection by changes in effluent drop volume - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Helical Architecture of Bombolitin I in Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin I, a 17-residue antimicrobial peptide isolated from the venom of the bumblebee Megabombus pennsylvanicus, has garnered significant interest for its potent lytic activity against a broad range of cells, including bacteria and erythrocytes.[1] Its mechanism of action is intrinsically linked to its ability to adopt a distinct secondary structure upon interacting with cellular membranes. This technical guide provides an in-depth exploration of the α-helical secondary structure of this compound within membrane environments, presenting key quantitative data, detailed experimental methodologies, and visual workflows to facilitate a comprehensive understanding for researchers in the fields of biophysics, biochemistry, and drug development. While direct quantitative structural data for this compound in lipid bilayers is limited, extensive studies on the highly homologous peptide Bombolitin II provide critical insights into its behavior and are used here as a close proxy.

Data Presentation: Structural Parameters of Bombolitins in Membrane Environments

The conformational state of this compound is highly dependent on its environment. In aqueous solutions, it exists in a predominantly random coil conformation.[2] However, in the presence of membrane-mimicking environments, such as detergent micelles or lipid vesicles, it undergoes a significant conformational transition to an α-helical structure.

| Parameter | Value | Membrane Mimetic | Technique | Reference |

| α-Helical Content (this compound) | ~70% | Sodium Dodecyl Sulfate (SDS) Micelles | Circular Dichroism (CD) Spectroscopy | [3] |

| α-Helical Structure (Bombolitin II) | Adopted | 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) Liposomes | Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy | [3][4] |

| Tilt Angle of Helical Axis (Bombolitin II) | 33° | DPPC Liposomes | Solid-State NMR Spectroscopy | |

| Tilt Angle of Helical Axis (Bombolitin II) | 30° | DPPC Bilayer | Molecular Dynamics (MD) Simulation |

Experimental Protocols

The characterization of the secondary structure of this compound in membranes relies on a combination of spectroscopic and computational techniques. The following sections detail the methodologies for the key experiments.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution and in the presence of liposomes.

a. Sample Preparation:

-

Peptide Stock Solution: A stock solution of synthesized this compound is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The concentration is determined by UV absorbance at 280 nm or by quantitative amino acid analysis.

-

Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. A lipid film of the desired composition (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or a mixture of POPC and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) to mimic mammalian or bacterial membranes, respectively) is created by evaporating the organic solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours. The lipid film is then hydrated with the working buffer and subjected to several freeze-thaw cycles. Finally, the multilamellar vesicles are extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs.

-

Peptide-Liposome Sample: The peptide stock solution is added to the liposome suspension to achieve the desired peptide-to-lipid molar ratio. The mixture is incubated to allow for peptide-membrane interaction.

b. Data Acquisition:

-

CD spectra are recorded on a spectropolarimeter (e.g., Jasco J-815) at a controlled temperature (e.g., 25°C).

-

Spectra are typically scanned from 190 to 260 nm in a quartz cuvette with a 1 mm path length.

-

Multiple scans are averaged for each sample and for the corresponding blank (buffer and liposomes without peptide).

c. Data Analysis:

-

The blank spectrum is subtracted from the sample spectrum to correct for background absorbance.

-

The resulting spectrum is converted to mean residue ellipticity [θ] (in deg cm² dmol⁻¹).

-

The percentage of α-helical content is estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using established formulas or deconvolution software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy provides high-resolution structural information about the peptide's conformation and orientation within a lipid bilayer.

a. Sample Preparation:

-

Isotope Labeling: For detailed structural studies, this compound is synthesized with site-specific isotopic labels (e.g., ¹³C or ¹⁵N) at specific amino acid residues.

-

Peptide-Liposome Sample Preparation for Solid-State NMR: The isotopically labeled peptide is co-dissolved with the desired lipids (e.g., DPPC) in an organic solvent. The solvent is evaporated to form a thin film, which is then hydrated with a minimal amount of buffer. The resulting peptide-lipid mixture is subjected to multiple freeze-thaw cycles to ensure homogeneity. For oriented samples, the hydrated mixture is spread onto thin glass plates, which are then stacked and hydrated in a controlled humidity environment.

b. Data Acquisition:

-

Solid-state NMR experiments are performed on a high-field NMR spectrometer equipped with a solid-state probe.

-

For structural determination, experiments such as ¹³C-¹³C correlation spectroscopy are performed on uniformly or selectively ¹³C-labeled peptides.

-

For determining the orientation of the peptide, spectra of aligned samples are recorded. The orientation of the peptide helix relative to the membrane normal can be determined from the anisotropic chemical shifts and dipolar couplings.

c. Data Analysis:

-

The acquired NMR data is processed and analyzed to obtain distance restraints (from Nuclear Overhauser Effect measurements) and dihedral angle restraints.

-

These restraints are then used in structure calculation programs (e.g., Xplor-NIH, CYANA) to generate a high-resolution three-dimensional structure of the peptide in the membrane environment.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic, atomistic view of the peptide-membrane interaction and can be used to refine experimentally derived structures.

a. System Setup:

-

Initial Peptide Structure: An initial α-helical structure of this compound is generated using peptide building software or taken from a homologous structure.

-

Membrane Bilayer Construction: A pre-equilibrated lipid bilayer (e.g., DPPC) is constructed using software such as CHARMM-GUI Membrane Builder.

-

System Assembly: The peptide is inserted into the membrane bilayer in a desired initial orientation (e.g., parallel or tilted to the membrane surface). The system is then solvated with water molecules and counter-ions are added to neutralize the system.

b. Simulation Protocol:

-

The assembled system is first subjected to energy minimization to remove any steric clashes.

-

This is followed by a series of equilibration steps, typically starting with the NVT (constant number of particles, volume, and temperature) ensemble and then switching to the NPT (constant number of particles, pressure, and temperature) ensemble, to allow the system to relax to a stable state.

-

Finally, a production run is performed for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space of the peptide-membrane system.

c. Data Analysis:

-

The trajectory from the production run is analyzed to determine various structural and dynamic properties, including the peptide's secondary structure stability, tilt angle relative to the membrane normal, depth of insertion into the bilayer, and interactions with lipid molecules.

Mandatory Visualizations

Caption: Experimental workflow for determining the structure of this compound in a membrane environment.

Caption: Proposed 'carpet model' for the membrane disruption mechanism of this compound.

Conclusion

The α-helical secondary structure adopted by this compound upon interaction with membranes is a critical determinant of its biological activity. Through a combination of experimental techniques such as Circular Dichroism and NMR spectroscopy, complemented by computational approaches like Molecular Dynamics simulations, a detailed picture of its structure, orientation, and dynamics within a lipid bilayer can be elucidated. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other membrane-active peptides. A thorough understanding of their structure-function relationships is paramount for the rational design of novel antimicrobial agents with enhanced efficacy and selectivity.

References

- 1. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Structure and Micellar Interactions of Small Antimicrobial Peptides by Solution-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dynamic Structure of Bombolitin II Bound to Lipid Bilayers as Revealed by Solid-state NMR and Molecular-Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamic structure of bombolitin II bound to lipid bilayers as revealed by solid-state NMR and molecular-dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Disruption of Bacterial Defenses: An In-depth Technical Guide to the Mechanism of Action of Bombolitin I on Bacterial Cell Membranes

For Immediate Release

[CITY, STATE] – [DATE] – This whitepaper provides a comprehensive technical overview of the mechanism of action of Bombolitin I, a cationic antimicrobial peptide derived from bumblebee venom, on bacterial cell membranes. Addressed to researchers, scientists, and drug development professionals, this document synthesizes the available data on this compound and its analogs, detailing its structural characteristics, antimicrobial efficacy, and the molecular processes underlying its bactericidal activity.

Executive Summary

This compound is a member of a family of small, cationic peptides found in the venom of bumblebees, such as Bombus ignitus. These peptides represent a promising area of research for the development of novel antimicrobial agents to combat the rise of antibiotic-resistant bacteria. This guide elucidates the current understanding of how this compound interacts with and disrupts bacterial cell membranes, leading to cell death. While specific quantitative data for this compound is limited in publicly available literature, this document compiles known information and draws parallels from closely related bombolitins and other well-studied venom peptides to present a cohesive model of its mechanism of action.

Structural and Physicochemical Properties of this compound

This compound is a relatively small peptide, typically consisting of 17-18 amino acid residues. A key characteristic of this compound is its amphipathic nature, possessing both hydrophobic and hydrophilic regions. This dual characteristic is crucial for its interaction with the lipid bilayer of bacterial membranes.

Circular dichroism studies on this compound in the presence of sodium dodecyl sulfate (SDS) micelles, which mimic a membrane environment, have shown that the peptide adopts a significant alpha-helical secondary structure, with an estimated helicity of approximately 70%[1]. This induced conformational change upon encountering a membrane-like interface is a hallmark of many antimicrobial peptides.

Antimicrobial and Hemolytic Activity

This compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria[2][3]. However, specific Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacterial species are not extensively documented in the available literature. The general antimicrobial potency of the bombolitin family of peptides is reported to have a threshold dose of 0.5-2.5 µg/mL[4].

In addition to its antibacterial properties, this compound also exhibits hemolytic activity, meaning it can lyse red blood cells. This is a critical consideration for its therapeutic potential, as high hemolytic activity can lead to toxicity.

Table 1: Hemolytic Activity of this compound

| Peptide | Assay System | ED50 (µg/mL) | Molar Concentration (M) for ED50 | Reference |

| This compound | Guinea pig erythrocytes | 4.0 | 2.0 x 10-6 M (approx.) | [4] |

Mechanism of Action on Bacterial Cell Membranes

The precise mechanism of action for this compound is thought to follow a multi-step process common to many cationic antimicrobial peptides, leveraging its amphipathic α-helical structure to disrupt the bacterial membrane.

Initial Electrostatic Interaction

The process begins with the electrostatic attraction between the positively charged residues (like lysine) on this compound and the negatively charged components of the bacterial cell membrane. In Gram-negative bacteria, this includes lipopolysaccharides (LPS) in the outer membrane, while in Gram-positive bacteria, it involves teichoic and lipoteichoic acids.

Membrane Insertion and Pore Formation

Following the initial binding, the hydrophobic face of the amphipathic helix inserts into the hydrophobic core of the lipid bilayer. This insertion disrupts the normal packing of the lipid molecules. The accumulation of multiple peptide molecules on and within the membrane is believed to lead to the formation of pores or channels. Several models have been proposed for this process, including the "barrel-stave," "carpet," and "toroidal pore" models. Molecular dynamics simulations of the related Bombolitin II suggest a tilting of the peptide within the membrane, which is a precursor to pore formation. Based on the behavior of similar peptides, it is plausible that this compound acts via a toroidal pore or carpet-like mechanism, where the peptides and lipid headgroups together line the pore, or where the peptides cause a detergent-like disruption of the membrane, respectively.

Caption: Proposed mechanism of this compound action on bacterial membranes.

Experimental Protocols

The study of this compound's mechanism of action involves a variety of biophysical and microbiological techniques. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Bacterial Culture: Prepare an overnight culture of the target bacterial strain (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923) in Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the wells of a 96-well microtiter plate.

-

Peptide Dilution: Prepare a serial two-fold dilution of this compound in a suitable solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin) and add to the wells of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Calcein Leakage Assay

This assay measures the ability of a peptide to permeabilize lipid vesicles by monitoring the release of an encapsulated fluorescent dye.

Protocol:

-

Liposome Preparation:

-

Prepare a lipid film by dissolving a mixture of lipids (e.g., a 7:3 weight ratio of 1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) to mimic a bacterial membrane) in chloroform, followed by evaporation under nitrogen gas.

-

Hydrate the lipid film with a solution containing a self-quenching concentration of calcein (e.g., 80 mM) in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

-

Create large unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Remove unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

-

-

Leakage Measurement:

-

Dilute the calcein-loaded liposomes into a cuvette with buffer.

-

Add this compound at various concentrations to the liposome suspension.

-

Monitor the increase in fluorescence intensity over time using a spectrofluorometer (excitation at ~490 nm, emission at ~520 nm).

-

Complete leakage (100%) is determined by adding a detergent like Triton X-100 to lyse all vesicles.

-

-

Data Analysis: The percentage of leakage is calculated as: % Leakage = [(Fpeptide - F0) / (Fmax - F0)] x 100 where Fpeptide is the fluorescence after peptide addition, F0 is the initial fluorescence, and Fmax is the fluorescence after adding Triton X-100.

Caption: Experimental workflow for a calcein leakage assay.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide in different environments.

Protocol:

-

Sample Preparation:

-

Prepare a solution of this compound in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Prepare liposomes (e.g., LUVs of a desired lipid composition) in the same buffer.

-

-

CD Measurement:

-

Record the CD spectrum of the peptide alone in buffer from approximately 190 to 260 nm in a quartz cuvette with a 1-mm path length.

-

Record the CD spectrum of the liposomes alone to obtain a background spectrum.

-

Mix the peptide and liposomes at the desired peptide-to-lipid ratio and incubate.

-

Record the CD spectrum of the peptide-liposome mixture.

-

-

Data Analysis:

-

Subtract the liposome-only spectrum from the peptide-liposome spectrum to obtain the spectrum of the membrane-bound peptide.

-

Analyze the resulting spectrum to estimate the secondary structure content (e.g., α-helix, β-sheet, random coil) using deconvolution software. An α-helix is characterized by negative bands around 208 and 222 nm and a positive band around 192 nm.

-

Conclusion and Future Directions

This compound is a potent antimicrobial peptide that acts by disrupting the integrity of bacterial cell membranes. Its amphipathic α-helical structure allows it to electrostatically target and then hydrophobically insert into the lipid bilayer, leading to membrane permeabilization and cell death. While the general mechanism is understood, a lack of specific quantitative data for this compound highlights the need for further research.

Future studies should focus on:

-

Determining the MICs of this compound against a broad panel of clinically relevant, drug-resistant bacteria.

-

Conducting detailed quantitative leakage assays with various model membrane compositions to better understand its selectivity and pore-forming characteristics.

-

Utilizing advanced techniques like solid-state NMR and molecular dynamics simulations specifically for this compound to refine the structural model of its interaction with bacterial membranes.

A more complete understanding of the structure-activity relationship of this compound will be instrumental in guiding the design of novel, potent, and selective antimicrobial therapeutics.

References

- 1. Molecular Dynamics Simulation of Bombolitin II in the Dipalmitoylphosphatidylcholine Membrane Bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular cloning and antimicrobial activity of bombolitin, a component of bumblebee Bombus ignitus venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. snu.elsevierpure.com [snu.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

Unveiling the Blueprint: A Technical Guide to the Molecular Cloning of the Bombolitin I Gene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular cloning of the gene encoding Bombolitin I, a key antimicrobial peptide from bumblebee venom. The following sections detail the experimental protocols, from the initial construction of a cDNA library to the analysis of gene expression and recombinant production of the peptide. This document is intended to serve as a comprehensive resource for researchers in venomology, peptide pharmacology, and novel anti-infective drug development.

Overview of this compound and its Precursor

Bombolitins are a family of small, cationic peptides found in the venom of bumblebees. They exhibit a range of biological activities, including antimicrobial and hemolytic properties. The molecular cloning of the gene for a bombolitin from Bombus ignitus has revealed that it is synthesized as a precursor protein of 56 amino acids.[1][2] This precursor is subsequently processed to yield the mature 18-amino acid active peptide.[1][2] The gene itself is characterized by a structure containing two exons.[1]

Table 1: Characteristics of the Bombolitin Gene and Peptide from Bombus ignitus

| Feature | Description | Reference |

| Organism | Bombus ignitus | |

| Gene Structure | 2 exons | |

| Precursor Protein Size | 56 amino acids | |

| Mature Peptide Size | 18 amino acids | |

| Processing | Cleavage of the pro-domain | |

| Tissue-Specific Expression | Venom Gland |

Experimental Workflow for this compound Gene Cloning

The process of cloning the this compound gene involves a series of molecular biology techniques, beginning with the isolation of genetic material from the venom glands and culminating in the characterization of the gene sequence and its expression.

Detailed Experimental Protocols

Venom Gland Dissection and RNA Extraction

-

Animal Source : Worker bees of Bombus ignitus are used.

-

Dissection : Venom glands are carefully dissected from the bees under a stereomicroscope.

-

RNA Extraction : Total RNA is extracted from the dissected venom glands using a suitable reagent such as TRIzol, following the manufacturer's protocol. The integrity and concentration of the extracted RNA should be verified by gel electrophoresis and spectrophotometry.

cDNA Library Construction

A cDNA library is constructed from the purified mRNA of the venom glands. This library serves as the template for amplifying the gene of interest.

-

mRNA Purification : Messenger RNA (mRNA) is isolated from the total RNA using oligo(dT)-cellulose chromatography to capture the poly(A) tails of the mRNA.

-

First-Strand cDNA Synthesis : The purified mRNA is reverse transcribed into first-strand complementary DNA (cDNA) using a reverse transcriptase enzyme and an oligo(dT) primer.

-

Rapid Amplification of cDNA Ends (RACE) : To obtain the full-length sequence of the bombolitin gene, 5' and 3' RACE-PCR is performed. This technique allows for the amplification of the unknown ends of the transcript.

-

3' RACE : First-strand cDNA synthesis is initiated using an oligo(dT)-adapter primer. The resulting cDNA is then used as a template for PCR with a gene-specific forward primer (designed based on a known conserved region of bombolitin) and an adapter-specific reverse primer.

-

5' RACE : For the 5' end, a gene-specific reverse primer is used for the initial reverse transcription. The 3' end of the resulting cDNA is then tailed with a known sequence (e.g., a poly(C) tail). PCR is subsequently performed using a nested gene-specific reverse primer and a primer complementary to the added tail.

-

Cloning and Sequencing of the Bombolitin Gene

-

Ligation into a Cloning Vector : The amplified RACE-PCR products are ligated into a suitable cloning vector, such as the pGEM-T Easy Vector. This vector is linearized with 3'-T overhangs, which facilitates the cloning of PCR products that have 3'-A overhangs added by Taq polymerase.

-

Transformation : The ligation mixture is used to transform competent E. coli cells (e.g., DH5α strain).

-

Screening of Recombinant Clones : Transformed cells are plated on selective media (e.g., LB agar with ampicillin) containing a substrate for blue-white screening (IPTG and X-Gal). White colonies, which presumptively contain the inserted DNA fragment, are selected.

-

Plasmid Isolation and Sequencing : Plasmids are isolated from the selected colonies, and the presence of the insert is confirmed by restriction digestion or PCR. The nucleotide sequence of the insert is then determined by DNA sequencing.

Analysis of Bombolitin Gene Expression

Quantitative real-time PCR (qRT-PCR) is employed to determine the tissue-specific expression pattern of the bombolitin gene.

qRT-PCR Protocol

-

RNA Extraction and cDNA Synthesis : Total RNA is extracted from various tissues of B. ignitus (e.g., venom gland, fat body, midgut, and Malpighian tubules). First-strand cDNA is synthesized from the total RNA of each tissue.

-

Primer Design : Gene-specific primers for the bombolitin gene and a reference gene (e.g., actin) are designed based on the obtained sequence.

-

Real-Time PCR : The qRT-PCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) to monitor the amplification of the target and reference genes.

-

Data Analysis : The relative expression levels of the bombolitin gene in different tissues are calculated using the comparative Ct (ΔΔCt) method, with the expression in a reference tissue or the tissue with the lowest expression set as the baseline.

Table 2: Illustrative qRT-PCR Data for Bombolitin Gene Expression

| Tissue | Average Ct (Bombolitin) | Average Ct (Actin) | ΔCt (Ct_Bombolitin - Ct_Actin) | ΔΔCt | Relative Expression (2^-ΔΔCt) |

| Venom Gland | 18.5 | 25.2 | -6.7 | 0 | 1.00 |

| Fat Body | 28.2 | 24.9 | 3.3 | 10.0 | 0.00098 |

| Midgut | 30.1 | 25.5 | 4.6 | 11.3 | 0.00040 |

| Malpighian Tubules | 31.5 | 25.1 | 6.4 | 13.1 | 0.00011 |

Note: The data presented in this table is illustrative and serves to demonstrate the expected outcome of a qRT-PCR experiment showing venom gland-specific expression.

Recombinant Production of this compound

For further functional studies and potential therapeutic applications, this compound can be produced recombinantly.

Expression and Purification Protocol

-

Construction of an Expression Vector : The coding sequence for the mature this compound peptide is cloned into an expression vector, such as a pET vector, which allows for the expression of the peptide as a fusion protein with a purification tag (e.g., a polyhistidine-tag).

-

Transformation and Expression : The expression vector is transformed into a suitable E. coli expression strain, like BL21(DE3). Protein expression is induced by the addition of IPTG.

-

Purification :

-

The bacterial cells are harvested and lysed.

-

The fusion protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

The purification tag is removed by enzymatic cleavage.

-

A final purification step, such as reverse-phase high-performance liquid chromatography (RP-HPLC), is performed to obtain highly pure this compound.

-

Table 3: Illustrative Purification Table for Recombinant this compound

| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) | Yield (%) |

| Cell Lysate | 1500 | 50 | ~3.3 | 100 |

| Ni-NTA Affinity Chromatography | 80 | 45 | ~56 | 90 |

| After Tag Cleavage | 60 | 42 | ~70 | 84 |

| RP-HPLC | 15 | 12 | >95 | 24 |

Note: This table provides an example of the expected protein yields and purity at different stages of purification.

Conclusion

The molecular cloning of the this compound gene is a critical step in understanding the biosynthesis of this important venom peptide and in enabling its production for research and development. The protocols outlined in this guide provide a comprehensive framework for the successful cloning, expression analysis, and recombinant production of this compound. These methods will facilitate further investigations into the structure-activity relationships of bombolitins and their potential as novel therapeutic agents.

References

The Sting of Potential: A Technical Guide to the Structure-Function Relationship of Bombolitin Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin peptides, the primary constituents of bumblebee venom, represent a fascinating class of bioactive molecules with a potent and diverse range of activities.[1][2] These cationic, amphipathic peptides are renowned for their antimicrobial, hemolytic, and mast cell degranulating properties, making them a subject of intense interest for the development of novel therapeutics. This technical guide provides an in-depth exploration of the intricate relationship between the structure and function of Bombolitin peptides, offering a comprehensive resource for researchers and drug development professionals. We will delve into their mechanism of action, present available quantitative data, detail key experimental protocols, and visualize the complex biological pathways they influence.

Structural Hallmarks and Functional Diversity

The Bombolitin family comprises several structurally related peptides, designated Bombolitin I through V, each a heptadecapeptide (17 amino acids) rich in hydrophobic residues.[1][2] Their defining characteristic is an amphipathic α-helical secondary structure, which is crucial for their biological activity. This structure features a distinct segregation of hydrophobic and hydrophilic amino acid residues along the helical axis, allowing for potent interactions with cellular membranes.

The primary functions attributed to Bombolitins include:

-

Antimicrobial Activity: Bombolitins exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3] Their membrane-disrupting capabilities make them effective agents against a variety of pathogens.

-

Hemolytic Activity: The interaction of Bombolitins with erythrocyte membranes can lead to cell lysis, a property that requires careful consideration in therapeutic applications.

-

Mast Cell Degranulation: Bombolitins are potent inducers of histamine release from mast cells, a key event in allergic and inflammatory responses.

-

Stimulation of Phospholipase A2 (PLA2): These peptides can enhance the activity of PLA2, an enzyme involved in inflammatory processes and the production of lipid mediators.

Quantitative Bioactivity of Bombolitin Peptides

Precise quantitative data is essential for the comparative analysis and therapeutic development of Bombolitin peptides. While comprehensive data for all Bombolitin variants is not extensively available in the literature, the following tables summarize the known quantitative activities, with a primary focus on the well-characterized Bombolitin V.

Table 1: Amino Acid Sequences of Bombolitin Peptides I-V

| Peptide | Amino Acid Sequence |

| This compound | Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH₂ |

| Bombolitin II | Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH₂ |

| Bombolitin III | Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH₂ |

| Bombolitin IV | Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH₂ |

| Bombolitin V | Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH₂ |

Source: Argiolas & Pisano, 1985

Table 2: Hemolytic and Mast Cell Degranulating Activity of Bombolitin V

| Peptide | Biological Activity | ED₅₀ (μg/mL) | ED₅₀ (M) |

| Bombolitin V | Hemolysis (Guinea Pig Erythrocytes) | 0.7 | 4 x 10⁻⁷ |

| Bombolitin V | Mast Cell Degranulation (Rat Peritoneal) | 2.0 | 1.2 x 10⁻⁶ |

ED₅₀ (Median Effective Dose) is the concentration of the peptide that induces 50% of the maximum effect. Source: Argiolas & Pisano, 1985

Table 3: Antimicrobial Activity of Bombolitins (Illustrative)

| Peptide | Target Organism | MIC Range (µg/mL) |

| Bombolitin (general) | Gram-positive bacteria (e.g., Staphylococcus aureus) | 1 - 32 |

| Bombolitin (general) | Gram-negative bacteria (e.g., Escherichia coli) | 4 - 64 |

| Bombolitin (general) | Fungi (e.g., Candida albicans) | 8 - 128 |

Table 4: Cytotoxicity of Bombolitins Against Cancer Cell Lines (Illustrative)

While Bombolitins are known to have cytotoxic effects, specific IC₅₀ values against a comprehensive panel of cancer cell lines are not widely published. The following table is illustrative of the potential cytotoxic activity, drawing parallels from similar membrane-active peptides.

| Peptide | Cancer Cell Line | IC₅₀ Range (µM) |

| Bombolitin (analogous peptides) | Breast Cancer (e.g., MCF-7) | 1 - 20 |

| Bombolitin (analogous peptides) | Lung Cancer (e.g., A549) | 5 - 50 |

| Bombolitin (analogous peptides) | Leukemia (e.g., Jurkat) | 2 - 30 |

Mechanism of Action: A Tale of Membrane Disruption and Cellular Signaling

The primary mechanism of action for Bombolitin peptides is the perturbation and disruption of cellular membranes. This process is driven by their amphipathic α-helical structure.

References

- 1. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular cloning and antimicrobial activity of bombolitin, a component of bumblebee Bombus ignitus venom - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Bombolitin I and Melittin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venom-derived peptides represent a rich source of biologically active molecules with significant therapeutic potential. Among these, bombolitins from bumblebee venom and melittin from honeybee venom have garnered considerable interest due to their potent membrane-disrupting properties. This technical guide provides an in-depth comparison of the biological properties of Bombolitin I and melittin, focusing on their hemolytic, antimicrobial, and cytotoxic activities, as well as their underlying mechanisms of action and impact on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Structural and Physicochemical Properties

This compound and melittin are both cationic, amphipathic peptides, a characteristic that is central to their biological activity. However, they differ in their primary structure and length.

Table 1: Physicochemical Properties of this compound and Melittin

| Property | This compound | Melittin |

| Amino Acid Sequence | IKLITTMALKLGKVLKHV-NH2 | GIGAVLKVLTTGLPALISWIKRKRQQ-NH2 |

| Number of Residues | 18 | 26 |

| Molecular Weight | ~2066 Da | ~2846 Da[1] |

| Net Charge (pH 7) | +4 | +6 |

| Structure | Primarily α-helical in membrane-mimicking environments. | α-helical, with a bent rod-like structure.[2] |

This compound is a shorter peptide with a lower net positive charge compared to melittin. Both peptides adopt an α-helical conformation upon interaction with biological membranes, a crucial step for their membrane-disrupting activities.[3]

Biological Activities: A Quantitative Comparison

The biological activities of this compound and melittin are primarily attributed to their ability to interact with and disrupt cell membranes. This section provides a comparative summary of their hemolytic, antimicrobial, and cytotoxic effects.

Hemolytic Activity

Hemolytic activity, the ability to lyse red blood cells, is a key indicator of a peptide's general cytotoxicity and a critical parameter for its therapeutic potential.

Table 2: Hemolytic Activity of Bombolitin Peptides and Melittin

| Peptide | Hemolytic Activity (HC50/ED50) | Organism/Cell Type | Reference |

| Bombolitin V* | ~0.7 µg/mL | Guinea Pig Erythrocytes | [4] |

| Melittin | ~0.7 µg/mL | Guinea Pig Erythrocytes | [4] |

*Note: Direct quantitative hemolytic activity data for this compound is limited. Data for Bombolitin V, a closely related peptide from the same family, is presented as a proxy. Bombolitins are described as being potent hemolytic agents.

Antimicrobial Activity

Both this compound and melittin exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi. Their membrane-targeting mechanism makes them effective against antibiotic-resistant strains.

Table 3: Minimum Inhibitory Concentrations (MIC) of Bombolitin and Melittin

| Peptide | Target Organism | MIC (µg/mL) | Reference |

| Bombolitin (from B. ignitus) | Gram-positive & Gram-negative bacteria | Not specified | |

| Melittin | Staphylococcus aureus | 4 - 64 | |

| Melittin | Escherichia coli | 4 - 64 | |

| Melittin | Pseudomonas aeruginosa | 4 - 64 | |

| Melittin | Candida albicans | >400 |

Cytotoxic Activity

The cytotoxicity of these peptides against mammalian cells is a crucial factor in determining their therapeutic index.

Table 4: Cytotoxicity (IC50) of Bombolitin Peptides and Melittin on Cancer Cell Lines

| Peptide | Cell Line | Incubation Time | IC50 (µg/mL) | Reference |

| Bombolitin III* | - | - | Not available | |

| Melittin | LN18 (Glioblastoma) | 24h | ~2.5 | |

| Melittin | LN229 (Glioblastoma) | 24h | ~2.5 | |

| Melittin | HTB-26 (Breast Cancer) | Not specified | 10 - 50 µM | |

| Melittin | PC-3 (Pancreatic Cancer) | Not specified | 10 - 50 µM | |

| Melittin | HepG2 (Hepatocellular Carcinoma) | Not specified | 10 - 50 µM |

*Note: Extensive cytotoxic data for this compound is not currently available. The bombolitin family is known to be cytotoxic.

Mechanism of Action

The primary mechanism of action for both this compound and melittin is the disruption of the cell membrane integrity. Their amphipathic nature allows them to insert into the lipid bilayer, leading to the formation of pores and subsequent cell lysis.

References

- 1. researchgate.net [researchgate.net]

- 2. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

In-Depth Technical Guide: Antimicrobial Spectrum of Bombolitin I Against Pathogenic Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial spectrum of Bombolitin I, a venom-derived peptide, against a range of pathogenic bacteria. This document includes quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and a discussion of its mechanism of action.

Executive Summary

This compound, a cationic antimicrobial peptide isolated from bumblebee venom, has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the disruption of the bacterial cell membrane, a characteristic common to many antimicrobial peptides (AMPs). This guide consolidates available data on its minimum inhibitory concentrations (MICs), outlines the methodologies for determining its antimicrobial spectrum, and explores its molecular interactions with bacterial cells.

Quantitative Antimicrobial Spectrum of this compound

The antimicrobial efficacy of this compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following table summarizes the available MIC values for this compound against various pathogenic bacteria.

| Bacterial Species | Gram Stain | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | ATCC 25923 | 23 | [1] |

| Escherichia coli | Gram-negative | ATCC 25922 | >100 | [1] |

| Pseudomonas aeruginosa | Gram-negative | ATCC 27853 | 1448 | [1] |

| Bacillus subtilis | Gram-positive | ATCC 6633 | High Activity | [2][3] |

| Candida albicans | Fungus | ATCC 10231 | 23 |

Note: Data for some specific strains and a wider range of pathogens are limited in publicly available literature. The provided values are based on available research and may vary depending on the specific experimental conditions.

Mechanism of Action

The primary and most well-documented mechanism of action for this compound is the disruption of the bacterial cell membrane. As a cationic and amphipathic peptide, this compound preferentially interacts with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization, pore formation, and ultimately, cell lysis and death.

Currently, there is limited specific evidence in the scientific literature detailing the direct interaction of this compound with or the alteration of intracellular signaling pathways in bacteria. The rapid lytic nature of its membrane disruption activity may preclude significant direct engagement with intracellular signaling cascades. Most research has focused on its potent membrane-disruptive effects.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Materials:

-

96-well polypropylene microtiter plates

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Bacterial strains

-

This compound peptide stock solution

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile MHB.

-

Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

-

Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.

-

Membrane Permeabilization Assay

This assay determines the ability of this compound to disrupt the bacterial membrane using a fluorescent dye that only enters cells with compromised membranes.

Materials:

-

Bacterial suspension (prepared as for MIC assay)

-

This compound

-

Fluorescent dye (e.g., SYTOX Green or propidium iodide)

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Wash and resuspend the bacterial cells in a suitable buffer (e.g., PBS).

-

Add the fluorescent dye to the bacterial suspension and incubate in the dark for a specified period.

-

Add varying concentrations of this compound to the bacterial suspension.

-

Immediately measure the fluorescence intensity over time. An increase in fluorescence indicates membrane permeabilization.

Visualizations

Experimental Workflow for MIC Determination

References

An In-depth Technical Guide on the Hemolytic Activity and Cytotoxicity of Bombolitin I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitins are a family of five structurally related heptadecapeptides rich in hydrophobic amino acids, originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1] Bombolitin I, with the amino acid sequence Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2, is a member of this family known for its diverse biological activities.[1] Like other venom peptides, bombolitins exhibit lytic activity against erythrocytes and liposomes, stimulate histamine release from mast cells, and activate phospholipase A2.[1][2] These properties are largely attributed to their amphiphilic nature, which allows them to interact with and disrupt cell membranes.[2] This guide provides a comprehensive overview of the hemolytic activity and cytotoxicity of this compound, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows. While specific cytotoxicity data for this compound is limited in the available literature, data from the broader bombolitin family and analogous peptides like melittin are presented to infer its potential cytotoxic profile.

Hemolytic Activity of this compound

Hemolytic activity is a critical parameter for evaluating the therapeutic potential of peptides, as it indicates their toxicity towards red blood cells (RBCs). The bombolitin family of peptides is known to lyse erythrocytes. The hemolytic potential is typically quantified by the HC50 value, which is the peptide concentration required to cause 50% hemolysis of RBCs.

Quantitative Data: Hemolytic Activity

Specific HC50 values for this compound are not extensively documented in the reviewed literature. However, data for other bombolitins indicate the family's potent hemolytic nature. For instance, Bombolitin V is as potent as melittin in lysing guinea pig erythrocytes, with an ED50 (effective dose for 50% effect) of 0.7 µg/mL.

| Peptide | Target Cells | HC50/ED50 Value | Reference |

| Bombolitin V | Guinea Pig Erythrocytes | 0.7 µg/mL (ED50) |

Experimental Protocol: Hemolytic Activity Assay

The following protocol outlines a standard method for determining the hemolytic activity of a peptide.

1. Preparation of Red Blood Cells (RBCs):

- Collect fresh blood (e.g., human, rat, or sheep) in a tube containing an anticoagulant like EDTA.

- Centrifuge the blood at 1000 x g for 10 minutes at 4°C to pellet the erythrocytes.

- Carefully remove and discard the supernatant plasma and buffy coat.

- Wash the RBC pellet three times with a 10-fold volume of sterile, cold phosphate-buffered saline (PBS, pH 7.4). Each wash should be followed by centrifugation as described above.

- After the final wash, resuspend the RBCs in PBS to a final concentration of 2-8% (v/v).

2. Assay Procedure:

- Prepare serial dilutions of this compound in PBS in a 96-well microtiter plate.

- Add 100 µL of the RBC suspension to each well containing 100 µL of the peptide solution.

- Include negative and positive controls:

- Negative Control (0% Hemolysis): 100 µL of RBC suspension mixed with 100 µL of PBS.

- Positive Control (100% Hemolysis): 100 µL of RBC suspension mixed with 100 µL of 1% Triton X-100.

- Incubate the plate at 37°C for 1 hour.

3. Measurement and Data Analysis:

- After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.

- Carefully transfer the supernatant to a new 96-well plate.

- Measure the absorbance of the supernatant at 414 nm or 570 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.

- Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

- Plot the percentage of hemolysis against the peptide concentration and determine the HC50 value from the resulting dose-response curve.

Visualization: Hemolytic Assay Workflow

Caption: Workflow of the hemolytic activity assay.

Cytotoxicity of this compound

The cytotoxicity of a peptide describes its ability to kill cells and is a key indicator of its potential as an anti-cancer or antimicrobial agent. The cytotoxicity of bombolitins is thought to be mediated primarily through membrane disruption, similar to the well-studied peptide melittin.

Quantitative Data: Cytotoxicity

| Peptide | Cell Line | Incubation Time | IC50 (µg/mL) | Reference |

| Melittin | LN18 (Glioblastoma) | 24h | ~2.5 | |

| Melittin | LN229 (Glioblastoma) | 24h | ~2.5 |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

1. Cell Culture and Seeding:

- Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.

- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Peptide Treatment:

- Prepare various concentrations of this compound in a serum-free culture medium.

- Remove the old medium from the wells and replace it with 100 µL of the medium containing the different peptide concentrations.

- Include an untreated control group (cells in medium only).

- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

3. MTT Assay Procedure:

- After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

- Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

- Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

- Gently shake the plate to ensure complete dissolution of the formazan.

4. Measurement and Data Analysis:

- Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

- Calculate the percentage of cell viability using the formula: % Cell Viability = (Abstreated / Abscontrol) x 100

- Plot the percentage of cell viability against the peptide concentration to determine the IC50 value.

Visualization: MTT Assay Workflow

Caption: Workflow of the MTT cytotoxicity assay.

Mechanism of Action

The biological activities of this compound are primarily attributed to its interaction with and disruption of cell membranes, which can lead to cell death through necrosis or apoptosis.

Membrane Disruption

Bombolitins, like melittin, are amphipathic peptides that can insert themselves into the lipid bilayer of cell membranes. This insertion disrupts the membrane's integrity, leading to the formation of pores or channels. The influx of ions and water through these pores disrupts the cellular osmotic balance, ultimately causing the cell to swell and lyse. This mechanism is responsible for the hemolytic activity of the peptide and contributes to its cytotoxic effects.

Caption: Mechanism of membrane disruption by this compound.

Induction of Apoptosis

In addition to direct membrane lysis, peptides like bombolitins can induce programmed cell death, or apoptosis, particularly at lower concentrations. This process is often mediated through the intrinsic (mitochondrial) pathway. Disruption of the mitochondrial membrane by the peptide can lead to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), ultimately leading to controlled cell death.

Caption: Intrinsic apoptosis pathway induced by this compound.

References

An In-Depth Technical Guide to the Mast Cell Degranulation Activity of Bombolitin I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin I is a heptadecapeptide isolated from the venom of the bumblebee Megabombus pennsylvanicus. It belongs to a family of five structurally related peptides, the Bombolitins, which are potent inducers of mast cell degranulation and histamine release.[1][2] This technical guide provides a comprehensive overview of the mast cell degranulation activity of this compound, including its structure, mechanism of action, quantitative activity, and relevant experimental protocols. Understanding the interaction of this compound with mast cells provides valuable insights into the mechanisms of venom-induced inflammation and offers a potential tool for studying mast cell biology and developing novel therapeutics.

Structure of this compound

This compound is a 17-amino acid peptide with the following sequence:

Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 [1][2]

Like other members of the Bombolitin family, it is rich in hydrophobic amino acids and possesses an amphipathic nature, which is believed to be crucial for its biological activity.[1]

Quantitative Data on Mast Cell Degranulation

While specific quantitative data for this compound is limited in the currently available literature, the Bombolitin family of peptides is known to be potent histamine-releasing agents from rat peritoneal mast cells. The activity of Bombolitins is dose-dependent, with a threshold dose for bioactivity ranging from 0.5 to 2.5 µg/mL.

For comparative purposes, the activity of the most potent member of the family, Bombolitin V, is presented below. It is important to note that while structurally similar, the potencies of the individual Bombolitins may vary.

| Peptide | Target Cell | Assay | ED50 / Activity | Reference |

| Bombolitin V | Rat Peritoneal Mast Cells | Histamine Release | ED50 = 2 µg/mL (1.2 x 10-6 M) | |

| Bombolitins (general) | Rat Peritoneal Mast Cells | Histamine Release | Threshold Dose = 0.5-2.5 µg/mL |

ED50: Half maximal effective concentration.

Mechanism of Action: A Proposed Signaling Pathway

The precise mechanism of action for this compound-induced mast cell degranulation has not been fully elucidated. However, based on the activity of other venom peptides with similar biological effects, such as mastoparan, a direct activation of heterotrimeric G proteins is the proposed mechanism. This receptor-independent mechanism involves the peptide partitioning into the plasma membrane and directly interacting with the α-subunit of G proteins of the Gi/o family.

This interaction catalyzes the exchange of GDP for GTP, leading to the dissociation of the G protein into its active Gα-GTP and Gβγ subunits. These subunits then activate downstream effector enzymes, primarily Phospholipase C (PLC). Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ is a critical signal for the fusion of histamine-containing granules with the plasma membrane, resulting in degranulation and the release of histamine and other inflammatory mediators.

Signaling Pathway Diagram

Caption: Proposed signaling pathway for this compound-induced mast cell degranulation.

Experimental Protocols

While a specific, detailed protocol for this compound is not available, the following is a generalized protocol for a histamine release assay from rat peritoneal mast cells, based on the methods used for the Bombolitin peptide family.

Materials

-

This compound (synthetic or purified)

-

Male Wistar rats (200-250 g)

-

Hanks' balanced salt solution (HBSS)

-

Bovine serum albumin (BSA)

-

Collagenase (Type I)

-

Percoll

-

o-Phthaldialdehyde (OPT)

-

Histamine standard

-

Triton X-100 (for total histamine release)

-

Microcentrifuge tubes

-

96-well plates (black, clear bottom for fluorescence)

-

Fluorometer

Mast Cell Isolation

-

Euthanize rats according to institutional guidelines.

-

Inject 10 mL of warm (37°C) HBSS containing 0.1% BSA into the peritoneal cavity.

-

Gently massage the abdomen for 2 minutes.

-

Aspirate the peritoneal fluid and place it into a centrifuge tube on ice.

-

Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in fresh HBSS with 0.1% BSA.

-

Purify mast cells using a Percoll density gradient.

-

Wash the purified mast cells twice with HBSS containing 0.1% BSA.

-

Resuspend the final cell pellet in HBSS with 0.1% BSA to a concentration of 1 x 10^5 cells/mL.

Histamine Release Assay

-

In microcentrifuge tubes, add 100 µL of the mast cell suspension.

-

Add 100 µL of varying concentrations of this compound (e.g., 0.1 to 10 µg/mL) to the respective tubes.

-

For spontaneous release control, add 100 µL of HBSS with 0.1% BSA.

-

For total histamine release, add 100 µL of 0.5% Triton X-100.

-

Incubate all tubes at 37°C for 15 minutes.

-

Stop the reaction by placing the tubes on ice.

-

Centrifuge at 1000 x g for 5 minutes at 4°C.

-

Carefully collect the supernatant for histamine measurement.

Histamine Measurement (OPT Fluorometric Method)

-

To 50 µL of each supernatant in a 96-well plate, add 200 µL of 1 M NaOH.

-

Add 10 µL of 1% OPT in methanol.

-

Incubate for 4 minutes at room temperature.

-

Stop the reaction by adding 25 µL of 3 M HCl.

-

Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

-

Calculate the percentage of histamine release using the following formula:

% Histamine Release = [(Sample Fluorescence - Spontaneous Release Fluorescence) / (Total Release Fluorescence - Spontaneous Release Fluorescence)] x 100

Experimental Workflow Diagram

Caption: Experimental workflow for measuring this compound-induced mast cell degranulation.

Conclusion

This compound is a potent mast cell degranulating peptide from bumblebee venom. While specific quantitative data for this compound remains to be fully elucidated, its activity is believed to be mediated through a receptor-independent, direct G-protein activation pathway, leading to phospholipase C stimulation and subsequent calcium-dependent exocytosis of histamine-containing granules. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other venom peptides, which will contribute to a deeper understanding of mast cell biology and the development of novel immunomodulatory agents.

References

Methodological & Application

Solid-Phase Peptide Synthesis of Bombolitin I: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of Bombolitin I, a 17-amino acid antimicrobial and mast cell degranulating peptide. The protocol detailed herein utilizes the well-established fluorenylmethyloxycarbonyl (Fmoc) chemistry on a Rink Amide resin to yield the C-terminally amidated peptide. This guide covers all stages of the synthesis, from resin preparation and amino acid coupling to cleavage, purification, and characterization, and is intended to provide researchers with a robust methodology for obtaining high-purity this compound for research and development purposes.

Introduction

This compound is a cationic, amphipathic peptide with the sequence Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2, originally isolated from the venom of the bumblebee Megabombus pennsylvanicus[1]. Like other venom-derived peptides, it exhibits a range of biological activities, including antimicrobial and hemolytic properties, and the ability to degranulate mast cells[1]. These characteristics make this compound and its analogues promising candidates for the development of new therapeutic agents. Solid-phase peptide synthesis (SPPS) is the method of choice for producing synthetic peptides like this compound, allowing for the efficient and controlled assembly of the amino acid chain[2]. This protocol focuses on the widely used Fmoc/tBu (tert-butyl) strategy, which offers milder deprotection conditions compared to the Boc/Bzl strategy[3][4].

Materials and Reagents

The successful synthesis of this compound requires high-quality reagents and materials. The following table summarizes the necessary components.

| Category | Item | Suggested Supplier | Notes |

| Resin | Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g loading) | Major peptide synthesis suppliers | For synthesis of C-terminally amidated peptides. |

| Amino Acids | Fmoc-Val-OH, Fmoc-His(Trt)-OH, Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Met-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ile-OH | Major peptide synthesis suppliers | High-purity, SPPS-grade amino acid derivatives are essential. |

| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole) | Major peptide synthesis suppliers | Standard and efficient coupling agents. |

| Base | DIPEA (N,N-Diisopropylethylamine) | Major peptide synthesis suppliers | Reagent grade or higher. |

| Deprotection Reagent | Piperidine | Major peptide synthesis suppliers | For removal of the Fmoc protecting group. |

| Solvents | DMF (N,N-Dimethylformamide, SPPS grade), DCM (Dichloromethane, reagent grade), Diethyl ether (anhydrous) | Major chemical suppliers | High-purity, anhydrous solvents are critical. |

| Cleavage Cocktail | TFA (Trifluoroacetic acid), Phenol, Thioanisole, 1,2-Ethanedithiol (EDT), Water (deionized), Dimethylsulfide (DMS), Ammonium iodide | Major chemical suppliers | "Reagent H" is recommended for Met-containing peptides. |

| Purification | Acetonitrile (HPLC grade), Water (HPLC grade), TFA (HPLC grade) | Major chemical suppliers | For RP-HPLC. |

Experimental Protocols

Resin Preparation and First Amino Acid Coupling

The synthesis begins with the swelling of the Rink Amide resin and the coupling of the C-terminal amino acid, Valine.

-

Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF (10 mL/g of resin) for 1-2 hours in a reaction vessel with gentle agitation.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 20 minutes to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF (5 x 10 mL).

-

First Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Val-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in a minimal amount of DMF.

-

Add DIPEA (0.8 mmol, 8 eq.) to the amino acid solution and pre-activate for 2-3 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (10:5:85 v/v/v) for 30 minutes.

-

Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) and dry under vacuum.

Chain Elongation: The SPPS Cycle

The peptide chain is assembled by repeating a cycle of deprotection and coupling for each amino acid in the sequence of this compound (from C-terminus to N-terminus: Val-His-Ala-Leu-Val-Lys-Gly-Leu-Lys-Ala-Leu-Met-Thr-Thr-Ile-Lys-Ile).

Deprotection Step:

-

Add 20% piperidine in DMF to the resin-bound peptide.

-

Agitate for 20 minutes.

-